molecular formula C10H10N2O2 B14134168 Piperazine, 1,4-dipropioloyl- CAS No. 94268-50-5

Piperazine, 1,4-dipropioloyl-

Cat. No.: B14134168
CAS No.: 94268-50-5
M. Wt: 190.20 g/mol
InChI Key: UCPDFVYVHUJGEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Piperazine, 1,4-dipropioloyl- (CAS 5436-89-5) is a piperazine derivative intended for research and chemical synthesis applications . Piperazine scaffolds are of significant interest in medicinal chemistry and drug discovery, being the second most frequently found nitrogen-containing heterocycle in U.S. FDA-approved small-molecule drugs . This particular acyl piperazine compound serves as a valuable building block for researchers developing novel chemical entities, especially in the synthesis of more complex molecules . The piperazine ring is a versatile pharmacophore found in pharmaceuticals targeting a wide range of conditions, including antipsychotic, anticancer, and antiviral agents . Researchers utilize such building blocks to explore structure-activity relationships (SAR) and create novel compounds with potential biological activity . As a member of the acyl piperazine family, this compound provides a core structure that can be further functionalized . It is critical to note that this product is For Research Use Only and is not intended for diagnostic or therapeutic uses. It is not for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

94268-50-5

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

1-(4-prop-2-ynoylpiperazin-1-yl)prop-2-yn-1-one

InChI

InChI=1S/C10H10N2O2/c1-3-9(13)11-5-7-12(8-6-11)10(14)4-2/h1-2H,5-8H2

InChI Key

UCPDFVYVHUJGEX-UHFFFAOYSA-N

Canonical SMILES

C#CC(=O)N1CCN(CC1)C(=O)C#C

Origin of Product

United States

Synthetic Methodologies for Piperazine, 1,4 Dipropioloyl and Analogues

Strategies for the N-functionalization of Piperazine (B1678402)

The N-functionalization of piperazine is a cornerstone of synthetic organic chemistry, providing access to a vast array of compounds with significant applications. The piperazine nucleus is a common scaffold in many biologically active molecules. mdpi.commdpi.com General strategies for modifying the nitrogen atoms of the piperazine ring can be broadly categorized into N-alkylation and N-acylation reactions.

A prevalent method for preparing monosubstituted piperazines involves the use of protecting groups like tert-butyloxycarbonyl (Boc). This multi-step approach first requires protecting one nitrogen atom, allowing the other to react with a suitable reagent. Subsequently, the protecting group is removed to yield the desired monosubstituted piperazine derivative. mdpi.com However, simpler, one-pot synthetic procedures have been developed to circumvent the need for protecting groups, offering a more direct route to monosubstituted piperazines from a protonated piperazine. mdpi.com

The reactivity of piperazine's nitrogen atoms allows for straightforward derivatization. The addition of electrophiles to the nitrogen atoms is a common strategy to create functionalized piperazines. researchgate.net For instance, direct alkylation of ammonia (B1221849) or amines with alkyl halides can produce primary, secondary, or tertiary amines, although this can lead to a mixture of products. unacademy.comchemistrysteps.comiitk.ac.in

Recent advancements have focused on developing more efficient and selective methods. For example, palladium-catalyzed amination of aryl chlorides provides an effective route to arylpiperazines. organic-chemistry.org Furthermore, the use of 1,4-diazabicyclo[2.2.2]octane (DABCO) has been explored for the synthesis of piperazine derivatives through C-N bond cleavage. mdpi.comrsc.org This involves the formation of quaternary ammonium (B1175870) salts of DABCO, which then act as electrophiles for various nucleophiles. rsc.org

Functionalization Strategy Description Key Features
N-Alkylation with Protecting Groups One nitrogen is protected (e.g., with Boc) to allow selective alkylation of the other nitrogen, followed by deprotection. mdpi.comMulti-step, but allows for precise control over substitution. mdpi.com
One-Pot N-Alkylation Direct reaction of protonated piperazine with an alkylating agent, often using heterogeneous catalysis. mdpi.comSimpler, more cost-effective, and avoids protecting groups. mdpi.com
N-Arylation Palladium-catalyzed coupling of piperazine with aryl halides. organic-chemistry.orgEfficient for synthesizing arylpiperazines. organic-chemistry.org
DABCO-based Synthesis Cleavage of the C-N bond in DABCO derivatives to form piperazine structures. mdpi.comrsc.orgProvides access to diverse piperazine derivatives. rsc.org

Propioloylation Techniques and Reaction Optimization

Propioloylation, the introduction of a propioloyl group (HC≡C-C(=O)-), onto a piperazine scaffold results in the formation of "Piperazine, 1,4-dipropioloyl-". This transformation is a specific type of N-acylation. The most common method for this acylation involves the reaction of piperazine with an activated form of propiolic acid, such as propioloyl chloride.

The general principle of amide synthesis often involves the activation of a carboxylic acid to form a more reactive derivative like an acyl halide, which then readily reacts with an amine. scispace.com In the context of "Piperazine, 1,4-dipropioloyl-", piperazine acts as the diamine nucleophile, and propioloyl chloride serves as the electrophilic acylating agent.

The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The choice of solvent is also crucial, with dimethylformamide (DMF) and dichloromethane (B109758) (CH2Cl2) being commonly used due to their ability to dissolve the reactants effectively. ucl.ac.uk

Optimization of the reaction conditions is key to achieving high yields and purity. This can involve adjusting the stoichiometry of the reactants, the type and amount of base used, the reaction temperature, and the choice of solvent. For instance, in the synthesis of other piperazine derivatives, variations in reaction conditions have been shown to significantly impact the outcome.

Reaction Parameter Influence on Propioloylation Common Approaches for Optimization
Acylating Agent Reactivity determines the reaction rate and conditions.Use of propioloyl chloride is common for high reactivity.
Base Neutralizes HCl byproduct, driving the reaction to completion.Triethylamine or pyridine (B92270) are frequently used.
Solvent Affects solubility of reactants and reaction kinetics.Aprotic solvents like DMF or CH2Cl2 are often employed. ucl.ac.uk
Temperature Influences reaction rate and potential side reactions.Reactions are often run at room temperature or with cooling.
Stoichiometry The ratio of piperazine to propioloyl chloride affects the degree of substitution.A slight excess of the acylating agent may be used to ensure complete disubstitution.

Green Chemistry Approaches in Piperazine, 1,4-dipropioloyl- Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. numberanalytics.com In the synthesis of amides like "Piperazine, 1,4-dipropioloyl-", this translates to developing methods that minimize waste, use less hazardous substances, and are more energy-efficient. ucl.ac.uknumberanalytics.comsioc-journal.cn

Traditional amide synthesis often relies on stoichiometric activating reagents and hazardous solvents, leading to significant waste generation. ucl.ac.uk Green alternatives focus on catalytic methods and the use of more environmentally friendly solvents. ucl.ac.uksioc-journal.cn

One green approach is the use of catalytic amidation, which avoids the need for stoichiometric activating agents. ucl.ac.uk While not yet widely used preparatively, research is ongoing in this area. ucl.ac.uk Another strategy is the development of solvent-free reaction conditions. scispace.comresearchgate.net For example, a method for amide synthesis has been reported that involves the direct heating of a triturated mixture of a carboxylic acid and urea (B33335) with boric acid as a catalyst. scispace.comresearchgate.net This solvent-less approach significantly reduces waste and simplifies the work-up procedure. scispace.comresearchgate.net

The use of renewable energy sources is another avenue for greening chemical synthesis. Concentrated solar radiation has been successfully employed as an energy source for the reductive amination of aromatic aldehydes to synthesize 1,4-disubstituted piperazines, resulting in faster reactions and higher yields with reduced energy consumption. researchgate.net

Green Chemistry Strategy Application in Amide Synthesis Potential Benefits
Catalytic Amidation Use of catalysts to facilitate amide bond formation without stoichiometric activators. ucl.ac.ukReduced waste, higher atom economy. numberanalytics.com
Solvent-Free Synthesis Conducting reactions without a solvent, often with heating. scispace.comresearchgate.netElimination of solvent waste, simplified purification. scispace.comresearchgate.net
Use of Greener Solvents Replacing hazardous solvents like DMF and CH2Cl2 with more benign alternatives. ucl.ac.ukReduced environmental impact and improved safety.
Renewable Energy Sources Utilizing energy sources like concentrated solar radiation to drive reactions. researchgate.netReduced reliance on fossil fuels, lower energy consumption. researchgate.net
Biocatalysis Employing enzymes like lipases or amidases to catalyze amide formation. numberanalytics.comHigh selectivity, mild reaction conditions, environmentally friendly. numberanalytics.com

Purification and Isolation Protocols for Alkyne-Functionalized Piperazines

The purification and isolation of the final product are critical steps in the synthesis of "Piperazine, 1,4-dipropioloyl-" to ensure high purity. Common techniques employed for the purification of organic compounds include crystallization, distillation, and chromatography.

For solid compounds like many piperazine derivatives, recrystallization is a powerful purification method. This involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities in the solution.

Chromatographic techniques are also widely used. Column chromatography, using silica (B1680970) gel as the stationary phase, is a standard method for separating compounds based on their polarity. acs.org The choice of eluent (mobile phase) is crucial for effective separation. mdpi.com Thin-layer chromatography (TLC) is often used to monitor the progress of the reaction and to determine the appropriate solvent system for column chromatography. mdpi.comacs.org

For alkyne-containing molecules, specific purification methods can be employed. One such method involves the use of an adsorbent with silver ions supported on an insoluble carrier. google.com This technique relies on the formation of a silver acetylide complex with the terminal alkyne, allowing for the selective isolation and purification of the alkyne-functionalized compound. google.com High-throughput purification methods have also been developed for alkyne-functionalized oligomers, utilizing customized beads for copper ligation and azide (B81097) scavenging after click functionalization. nih.gov

Purification Technique Principle of Separation Applicability to Alkyne-Functionalized Piperazines
Recrystallization Difference in solubility between the desired compound and impurities at different temperatures.Suitable for solid, crystalline products.
Column Chromatography Differential adsorption of compounds onto a stationary phase (e.g., silica gel). acs.orgA versatile method for separating compounds based on polarity. acs.org
Thin-Layer Chromatography (TLC) Similar to column chromatography but on a smaller scale, used for monitoring reactions and optimizing separation conditions. mdpi.comEssential for reaction monitoring and methods development. mdpi.com
Silver Ion Adsorption Reversible formation of a silver acetylide complex with terminal alkynes. google.comA specific and effective method for purifying terminal alkyne-containing compounds. google.com

Scale-Up Considerations for Laboratory to Preparative Synthesis

Scaling up the synthesis of "Piperazine, 1,4-dipropioloyl-" from a laboratory scale to a preparative or industrial scale presents several challenges that need to be addressed to ensure efficiency, safety, and cost-effectiveness.

One of the primary considerations is heat transfer. Reactions that are easily managed in small flasks can become highly exothermic on a larger scale, requiring efficient cooling systems to prevent runaway reactions. The choice of reactor and agitation method is crucial for maintaining uniform temperature and mixing.

The addition of reagents, which might be done quickly in the lab, may need to be carefully controlled on a larger scale to manage the reaction rate and heat generation. The work-up and purification procedures also need to be adapted for larger quantities. For example, extractions with large volumes of solvents can be cumbersome and may require specialized equipment.

For piperazine synthesis, semi-empirical and semi-theoretical scale-up methods have been used, with space velocity as a key parameter for magnification. researchgate.net The use of flow reactors, including those with microwave assistance, can offer a more effective and scalable manufacturing process for piperazine derivatives. mdpi.com

Scale-Up Parameter Challenge Mitigation Strategy
Heat Transfer Exothermic reactions can be difficult to control on a large scale.Use of jacketed reactors, efficient cooling systems, and controlled reagent addition.
Mass Transfer Inefficient mixing can lead to localized "hot spots" and side reactions.Proper reactor design and effective agitation.
Reagent Addition Rapid addition can lead to uncontrolled reactions.Slow and controlled addition of reagents.
Work-up and Purification Handling large volumes of solvents and materials can be challenging.Use of appropriate equipment for large-scale extractions, crystallization, and filtration.
Safety Increased risk associated with handling larger quantities of chemicals.Thorough hazard analysis and implementation of appropriate safety protocols.
Cost-Effectiveness The economic viability of the process is crucial. researchgate.netOptimization of reaction conditions to maximize yield and minimize costs. researchgate.net
Process Control Maintaining consistent product quality at a larger scale.Implementation of process analytical technology (PAT) for real-time monitoring and control.

Advanced Spectroscopic Elucidation of Piperazine, 1,4 Dipropioloyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural determination of "Piperazine, 1,4-dipropioloyl-". Due to the molecule's symmetry, a relatively simple set of signals is expected in its NMR spectra.

One-dimensional (1D) NMR spectra, including ¹H and ¹³C NMR, provide initial information about the chemical environment of the protons and carbons. In "Piperazine, 1,4-dipropioloyl-", the piperazine (B1678402) ring protons are expected to show a characteristic signal pattern, while the propioloyl groups will have distinct resonances for the acetylenic proton and carbons.

Two-dimensional (2D) NMR experiments are essential for assigning these resonances unequivocally.

COSY (Correlation Spectroscopy) would reveal the coupling between protons on the piperazine ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate the proton signals of the piperazine ring to their directly attached carbon atoms. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation) would establish long-range correlations, for instance, from the piperazine protons to the carbonyl carbon of the propioloyl group, confirming the connectivity of the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Piperazine, 1,4-dipropioloyl- Note: These are predicted values based on analogous compounds and spectroscopic principles, as direct experimental data is not widely available.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Expected 2D NMR Correlations

The amide bonds in "Piperazine, 1,4-dipropioloyl-" are expected to exhibit restricted rotation due to their partial double bond character. libretexts.org This phenomenon can lead to the existence of rotational isomers (rotamers). Dynamic NMR (DNMR) spectroscopy, which involves recording spectra at variable temperatures, is the ideal technique to study this dynamic process. nih.govrsc.org

At low temperatures, the rotation around the C-N amide bond would be slow on the NMR timescale, potentially leading to a doubling of signals for the piperazine ring protons and carbons. As the temperature is increased, the rate of rotation increases. At a specific temperature, known as the coalescence temperature (Tc), the separate signals for the rotamers will broaden and merge into a single averaged signal. nih.gov The energy barrier to this rotation (ΔG‡) can be calculated from the coalescence temperature, providing valuable insight into the conformational stability of the molecule. For similar N-acylated piperazines, these energy barriers have been calculated to be between 56 and 80 kJ mol⁻¹. rsc.orgnih.gov

Solid-state NMR (ssNMR) spectroscopy can provide detailed information about the structure and packing of "Piperazine, 1,4-dipropioloyl-" in the solid state. This technique is particularly useful for studying polymorphism, which is the ability of a compound to exist in multiple crystalline forms. irispublishers.com Different polymorphs can have distinct ssNMR spectra due to differences in their crystal lattice environments, affecting the chemical shifts of the carbon nuclei. irispublishers.com

By using techniques such as Cross-Polarization Magic Angle Spinning (CP-MAS), high-resolution ¹³C spectra of the solid material can be obtained. Any differences in the spectra of different batches or crystal forms would indicate the presence of polymorphism. Solid-state NMR is also sensitive to the local molecular conformation, and thus can be used to study the conformation of the piperazine ring (e.g., chair or boat) and the orientation of the propioloyl groups in the solid state. researchgate.net

Vibrational Spectroscopy for Molecular Structure and Interactions

Vibrational spectroscopy, including FT-IR and Raman, provides information about the functional groups present in a molecule and their bonding characteristics.

FT-IR spectroscopy is a rapid and effective method for identifying the key functional groups in "Piperazine, 1,4-dipropioloyl-". The presence of the amide and alkyne groups will give rise to characteristic absorption bands in the IR spectrum.

Experimental FT-IR data for "Piperazine, 1,4-dipropioloyl-" shows a strong absorption band at 1653 cm⁻¹, which is characteristic of the C=O stretching vibration of a tertiary amide. The C-H stretching of the terminal alkyne is observed at 3247 cm⁻¹, and the C≡C triple bond stretch appears at 2101 cm⁻¹.

Table 2: Experimental FT-IR Data for Piperazine, 1,4-dipropioloyl-

Wavenumber (cm⁻¹) Intensity Assignment
3247 Medium ≡C-H Stretch
2101 Medium C≡C Stretch
1653 Strong C=O Stretch (Amide I)
1432 Medium CH₂ Scissoring
1268 Strong C-N Stretch

While the C≡C stretching vibration is visible in the IR spectrum, it often gives a stronger and more characteristic signal in Raman spectroscopy. nih.gov The polarizability of the alkyne triple bond changes significantly during vibration, making it a strong Raman scatterer. acs.orgresearchgate.net The Raman spectrum of "Piperazine, 1,4-dipropioloyl-" would be expected to show a prominent band in the region of 2100-2150 cm⁻¹, corresponding to the symmetric stretching of the two C≡C bonds. nih.gov

The exact position of this band can be sensitive to the molecular environment and any intermolecular interactions, such as hydrogen bonding involving the acetylenic proton. Furthermore, the C-H stretching of the terminal alkyne would also be observable in the Raman spectrum, typically around 3300 cm⁻¹. nih.gov

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

No UV-Vis spectroscopic data for Piperazine, 1,4-dipropioloyl- has been found in the reviewed literature. Therefore, a discussion on its electronic transitions, absorption maxima (λmax), and molar absorptivity cannot be provided.

Fluorescence and Phosphorescence Studies of the Conjugated System

There are no available studies on the fluorescence or phosphorescence properties of Piperazine, 1,4-dipropioloyl-. Information regarding its emission spectra, quantum yields, and excited-state dynamics is currently not present in scientific publications.

Advanced Mass Spectrometry Techniques for Molecular Integrity and Purity

No mass spectrometry data for Piperazine, 1,4-dipropioloyl- could be located. Consequently, an analysis of its molecular ion peak, fragmentation patterns, and confirmation of its molecular integrity and purity via techniques such as high-resolution mass spectrometry (HRMS) is not possible.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

There is no published X-ray Photoelectron Spectroscopy (XPS) data for Piperazine, 1,4-dipropioloyl-. As such, an analysis of its elemental composition and the chemical states of its constituent atoms (carbon, nitrogen, oxygen) cannot be presented.

Structural Characterization and Crystallography of Piperazine, 1,4 Dipropioloyl Systems

Single-Crystal X-ray Diffraction Analysis of Piperazine (B1678402), 1,4-dipropioloyl-

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. However, no published studies containing a single-crystal X-ray diffraction analysis for Piperazine, 1,4-dipropioloyl- could be located. Therefore, specific experimental data on its molecular conformation, bond parameters, and crystal packing are not available.

Determination of Molecular Conformation

Without experimental data, the exact molecular conformation of Piperazine, 1,4-dipropioloyl- remains undetermined. However, based on extensive studies of the parent piperazine ring and its derivatives, it is strongly predicted that the central piperazine ring would adopt a chair conformation. mdpi.comlibretexts.org This conformation is the most stable arrangement for six-membered rings of this type, as it minimizes both angular and torsional strain. The two propioloyl substituents at the N1 and N4 positions would be expected to occupy either axial or equatorial positions. In analogous 1,4-disubstituted systems, the conformation that places the larger substituent groups in the equatorial positions is typically more stable to minimize steric hindrance.

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

Detailed experimental values for the bond lengths, bond angles, and torsion angles of Piperazine, 1,4-dipropioloyl- are not available due to the lack of crystallographic studies. A theoretical analysis or computational modeling study, which could provide predicted values for these parameters, also does not appear to be available in the published literature.

For context, the table below shows generalized, typical bond lengths for related chemical fragments. These are not experimental values for the target compound.

Bond TypeTypical Bond Length (Å)
C-N (amide)~1.33
C=O (amide)~1.23
C-C (piperazine ring)~1.52
C-N (piperazine ring)~1.46
C≡C (alkyne)~1.20
C-H (alkyne)~1.06

Investigation of Crystal Packing and Intermolecular Interactions

The manner in which molecules of Piperazine, 1,4-dipropioloyl- would pack in a crystal lattice and the specific intermolecular interactions that stabilize the structure are unknown without experimental data. In many organic crystals, packing is governed by a combination of van der Waals forces and more specific interactions like hydrogen bonds.

Given the molecular structure, potential intermolecular interactions could include C-H…O hydrogen bonds, where the acetylenic hydrogen or piperazine ring hydrogens interact with the carbonyl oxygen of a neighboring molecule. Furthermore, the propioloyl group contains a π-system (the carbon-carbon triple bond), which could potentially participate in C-H…π interactions. These interactions, where a C-H bond points towards a π-electron system, are known to play a significant role in the crystal packing of many organic molecules. However, confirmation and characterization of these interactions for Piperazine, 1,4-dipropioloyl- would require dedicated crystallographic analysis.

Powder X-ray Diffraction for Polymorphism and Crystalline Phase Analysis

Powder X-ray diffraction (PXRD) is a key technique for analyzing crystalline phases and identifying polymorphism—the ability of a compound to exist in more than one crystal form. Each polymorph has a unique PXRD pattern. There are no published PXRD patterns or studies on the potential polymorphism of Piperazine, 1,4-dipropioloyl- available in the scientific literature.

Computational and Theoretical Studies of Piperazine, 1,4 Dipropioloyl

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the electronic level. These methods solve approximations of the Schrödinger equation to determine molecular properties.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it suitable for studying molecules the size of Piperazine (B1678402), 1,4-dipropioloyl-. researchgate.net DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms (geometry optimization) and to analyze the molecule's electronic characteristics.

A primary outcome of DFT calculations is the characterization of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity, kinetic stability, and polarizability. researchgate.netnih.gov A small gap suggests the molecule is more reactive and can be easily polarized, while a large gap indicates high stability. researchgate.net

While specific DFT data for Piperazine, 1,4-dipropioloyl- is not present in the surveyed literature, studies on analogous compounds like 1,4-diformyl-piperazine illustrate the insights that can be gained. researchgate.net For instance, DFT calculations could reveal the distribution of the HOMO and LUMO across the Piperazine, 1,4-dipropioloyl- structure. It would be expected that the electron density of the HOMO might be localized on the electron-rich propioloyl groups and the piperazine nitrogen atoms, while the LUMO might be distributed across the acetylenic carbons.

Table 1: Illustrative Frontier Molecular Orbital Energies (DFT) This table presents hypothetical data for Piperazine, 1,4-dipropioloyl- to illustrate the typical output of DFT calculations. Actual values would require a specific computational study.

ParameterEnergy (eV)Description
EHOMO-7.5Energy of the Highest Occupied Molecular Orbital
ELUMO-1.2Energy of the Lowest Unoccupied Molecular Orbital
ΔE (HOMO-LUMO Gap)6.3Indicator of chemical stability and reactivity

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for simplification. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher accuracy than standard DFT for calculating electronic structure and energies but are significantly more computationally demanding.

Due to their computational expense, high-level ab initio studies on molecules of this size are less common. If applied to Piperazine, 1,4-dipropioloyl-, these methods would provide a more refined understanding of its electron correlation effects, leading to highly accurate predictions of its stability, reaction energies, and intermolecular interaction potentials. Such calculations would serve as a benchmark for results obtained from more cost-effective methods like DFT.

Quantum chemical calculations are highly effective at predicting spectroscopic data, which can aid in the interpretation of experimental results. By calculating the vibrational frequencies and nuclear magnetic shielding tensors, theoretical Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra can be generated.

Theoretical IR Spectra: Calculations of vibrational frequencies help assign the absorption bands in an experimental IR spectrum to specific molecular motions, such as the stretching of C≡C and C=O bonds or the bending of C-H bonds. For Piperazine, 1,4-dipropioloyl-, DFT calculations would predict characteristic high-frequency stretches for the alkyne C≡C and ≡C-H bonds, as well as vibrations associated with the piperazine ring.

Theoretical NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT, allows for the calculation of NMR chemical shifts (δ) for nuclei like ¹H and ¹³C. These theoretical shifts are invaluable for assigning peaks in experimental NMR spectra and confirming the molecule's structure. For Piperazine, 1,4-dipropioloyl-, calculations would predict distinct chemical shifts for the protons and carbons of the piperazine ring and the propioloyl substituents.

Table 2: Illustrative Predicted ¹³C NMR Chemical Shifts This table presents hypothetical ¹³C NMR data for Piperazine, 1,4-dipropioloyl- to demonstrate the output of GIAO/DFT calculations. The assignments are based on expected chemical environments.

Carbon AtomPredicted Chemical Shift (δ, ppm)
C=O (Amide Carbonyl)~165
C≡C (Acetylenic Carbons)~75-85
-CH2- (Piperazine Ring)~40-50

Molecular Dynamics (MD) Simulations for Conformational Space and Flexibility

While quantum mechanics describes electronic structure, Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. MD simulations solve Newton's equations of motion for a system, providing a detailed view of its dynamic behavior, conformational flexibility, and interactions with its environment (e.g., a solvent).

For Piperazine, 1,4-dipropioloyl-, an MD simulation would reveal the accessible conformations of the molecule. The piperazine ring can exist in chair, boat, and twist-boat conformations, and the simulation would show the relative stability and the rate of interconversion between these forms. It would also characterize the flexibility of the propioloyl side chains, showing how their orientation changes over time. This information is crucial for understanding how the molecule's shape influences its properties and potential interactions.

Docking Studies for Potential Interactions (if applicable, in a non-biological context)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. While commonly used in drug discovery to model ligand-protein interactions, it can also be applied in a non-biological context, such as materials science.

For Piperazine, 1,4-dipropioloyl-, non-biological docking studies could be used to explore its potential interactions with the surfaces of materials, polymers, or nanomaterials like carbon nanotubes. For example, simulations could predict how the molecule might adsorb onto a graphene surface, clarifying the role of its polar carbonyl groups and π-systems in the interaction. Such studies are valuable for designing new materials or understanding interfacial chemistry. No specific non-biological docking studies for this molecule were identified in the literature.

Topological Analysis of Electron Density (e.g., QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a model that analyzes the topology of the electron density (ρ) to characterize chemical bonding. Instead of relying on orbital-based descriptions, QTAIM defines atoms and bonds based on features of the electron density, a physically observable quantity.

A QTAIM analysis of Piperazine, 1,4-dipropioloyl- would involve locating the critical points in the electron density. A (3, -1) critical point, or bond critical point (BCP), found between two nuclei indicates the presence of a bond path, which is the QTAIM equivalent of a chemical bond. The properties of the electron density at the BCP, such as its magnitude (ρ(r)) and its Laplacian (∇²ρ(r)), provide quantitative information about the nature of the bond. For example, a high ρ(r) and a negative ∇²ρ(r) are characteristic of a covalent bond, while low ρ(r) and positive ∇²ρ(r) signify a closed-shell interaction (e.g., ionic or van der Waals). This analysis could precisely characterize the covalent bonds within the propioloyl groups and piperazine ring, as well as potential intramolecular non-covalent interactions.

Reaction Pathway and Transition State Calculations

Computational and theoretical studies are pivotal in elucidating the intricate mechanisms of chemical reactions, providing insights into reaction pathways and the transient, high-energy structures known as transition states. For "Piperazine, 1,4-dipropioloyl-," a molecule characterized by its two propioloyl groups, understanding its reactivity through computational modeling is essential. Although specific computational studies on the reaction pathways of "Piperazine, 1,4-dipropioloyl-" are not extensively documented in publicly available literature, we can infer its likely reactive behavior by examining theoretical investigations of closely related N-alkynyl amides, commonly referred to as ynamides. These studies offer a valuable framework for predicting the reaction mechanisms that "Piperazine, 1,4-dipropioloyl-" might undergo.

Ynamides are known to participate in a variety of transformations, including cycloadditions and reactions with electrophiles, often facilitated by transition metal catalysts. Density Functional Theory (DFT) calculations have become a standard tool for mapping the potential energy surfaces of these reactions, identifying the structures of intermediates and transition states, and calculating the associated energy barriers that govern the reaction kinetics.

A representative example of such a computational study is the gold-catalyzed intramolecular hydroalkylation of ynamides, which has been investigated in detail using DFT. acs.orgnih.gov This type of reaction, while intramolecular, provides significant insights into the fundamental reactivity of the ynamide functional group, which is analogous to the N-propioloyl moiety in "Piperazine, 1,4-dipropioloyl-". The calculations for this reaction reveal a plausible multi-step pathway.

The reaction is initiated by the coordination of a gold(I) catalyst to the alkyne functionality of the ynamide. This coordination activates the triple bond, making it more susceptible to nucleophilic attack. The subsequent key step is often a cyclization or addition, which proceeds through a well-defined transition state. The geometry of this transition state is crucial in determining the stereochemical outcome of the reaction.

To illustrate the nature of the data obtained from such computational studies, the following tables present hypothetical but representative data for a reaction pathway involving an N-propioloyl group, based on published computational studies of similar ynamide reactions. acs.orgnih.gov

Table 1: Calculated Relative Gibbs Free Energies for a Representative Ynamide Reaction Pathway
SpeciesDescriptionRelative Gibbs Free Energy (kcal/mol)
Reactant + CatalystInitial state0.0
INT1Gold-keteniminium ion intermediate-20.6
TS1Transition state for acs.orgrsc.org-hydride shift-6.2
INT2Benzylic carbocationic gold adduct intermediate-22.5
TS2Transition state for cyclization-19.8
INT3Cyclized intermediate-58.5
Product + CatalystFinal state-49.6

The data in Table 1 showcases the energetic landscape of the reaction. acs.orgnih.gov The negative relative Gibbs free energies for the intermediates and the final product indicate that the reaction is thermodynamically favorable. The transition state energies are the energetic hurdles that the reaction must overcome.

Table 2: Calculated Activation Barriers for the Rate-Determining Step in the Hydroalkylation of Various Ynamides
Ynamide SubstrateActivation Barrier for TS1 (kcal/mol)
Ynamide 1a14.4
o,o'-xylyl-ynamide 1d38.0
o-tolyl-ynamide 1e23.5

Table 2 highlights how the structure of the ynamide influences the activation barrier of the rate-determining step, in this case, a acs.orgrsc.org-hydride shift. acs.orgnih.gov Substituents on the ynamide can have a significant electronic or steric impact on the stability of the transition state, thereby affecting the reaction rate. For "Piperazine, 1,4-dipropioloyl-," the presence of two reactive sites introduces additional complexity, potentially allowing for sequential or concerted reactions, which could be explored through similar computational approaches. The piperazine ring itself could also influence the reactivity of the propioloyl groups through conformational effects.

Chemical Reactivity and Transformation Pathways of Piperazine, 1,4 Dipropioloyl

Click Chemistry Applications (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition)

Piperazine (B1678402), 1,4-dipropioloyl- is an exemplary substrate for "click chemistry," a set of reactions known for their reliability, high yields, and simplicity. dovepress.com The presence of two terminal alkyne groups makes this molecule a valuable bifunctional linker. The most prominent application is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry that efficiently creates stable 1,2,3-triazole rings. dovepress.comnih.gov This reaction allows for the covalent linking of Piperazine, 1,4-dipropioloyl- to molecules containing azide (B81097) functional groups under mild, often aqueous, conditions. nih.gov

The general reaction scheme involves the coupling of the terminal alkynes of Piperazine, 1,4-dipropioloyl- with two equivalents of an organic azide (R-N₃) in the presence of a copper(I) catalyst, which can be generated in situ from a copper(II) source (like CuSO₄) and a reducing agent (like sodium ascorbate).

A significant advantage of the CuAAC reaction is its exceptional regioselectivity. nih.gov The reaction mechanism, involving a copper acetylide intermediate, almost exclusively yields the 1,4-disubstituted 1,2,3-triazole isomer. nih.govrsc.org This high degree of control prevents the formation of the 1,5-isomer, which can be a byproduct in uncatalyzed thermal cycloadditions. mdpi.com

Regarding stereoselectivity, the cycloaddition reaction itself does not introduce new chiral centers at the triazole ring. The planarity of the resulting aromatic triazole ring means that stereoselectivity is generally not a factor, unless the azide-containing reactant possesses pre-existing stereocenters. In such cases, the reaction proceeds with the retention of the stereochemistry of the azide component.

The bifunctional nature of Piperazine, 1,4-dipropioloyl- allows it to act as a scaffold for the synthesis of molecules featuring two 1,2,3-triazole rings. By reacting it with various organic azides, a diverse library of bis-triazole compounds can be generated. nih.gov This modular approach is a powerful tool in drug discovery and materials science, as the properties of the final product can be systematically tuned by altering the substituent on the azide. dovepress.compreprints.org For example, using azides with different functionalities allows for the introduction of groups that can enhance solubility, confer biological activity, or enable further conjugation. mdpi.com

Table 1: Examples of Functionalized Bis-1,2,3-Triazoles from Piperazine, 1,4-dipropioloyl- This table is interactive and can be sorted by clicking on the headers.

Azide Reactant (R-N₃) R-Group Resulting Bis-Triazole Product Structure Potential Application Area
Benzyl Azide Benzyl 1,4-Bis((1-benzyl-1H-1,2,3-triazol-4-yl)carbonyl)piperazine Medicinal Chemistry Scaffolds nih.gov
Azido-PEG Polyethylene (B3416737) glycol Piperazine core linked to two PEG chains via triazole rings Biomaterials, Drug Delivery
3-Azido-1-propanol 3-Hydroxypropyl 1,4-Bis((1-(3-hydroxypropyl)-1H-1,2,3-triazol-4-yl)carbonyl)piperazine Functional Monomers for Polymers

Nucleophilic and Electrophilic Additions to the Alkyne Moieties

The alkyne moieties in Piperazine, 1,4-dipropioloyl- are electron-deficient due to the conjugation with the electron-withdrawing carbonyl groups. This "activation" makes them susceptible to nucleophilic addition reactions. Strong nucleophiles can attack one of the alkyne carbons in a Michael-type or conjugate addition.

Examples of potential nucleophilic additions include:

Thiol Addition (Thio-Michael Addition): Thiols can add across the triple bond, often with high regioselectivity, to form vinyl sulfides.

Amine Addition (Aza-Michael Addition): Primary and secondary amines can react to yield enamines or other addition products.

Alkoxide Addition: In the presence of strong bases, alcohols can add to form vinyl ethers.

Electrophilic additions to such electron-poor alkynes are less common as the triple bond is deactivated towards attack by electrophiles. Reactions that typically proceed via electrophilic addition on standard alkynes, such as hydrohalogenation or hydration with mercuric salts, would require harsh conditions and may not be selective.

Derivatization Strategies for Advanced Materials Synthesis

The robust and highly efficient nature of the CuAAC reaction makes Piperazine, 1,4-dipropioloyl- an ideal cross-linking agent for the synthesis of advanced materials. Its symmetrical, bifunctional structure allows for the creation of well-defined polymers and networks.

Derivatization strategies include:

Polymer Synthesis: Reacting with bifunctional azides (N₃-R-N₃) can lead to the formation of linear polymers containing repeating piperazine and triazole units. The properties of the polymer can be tailored by the choice of the 'R' linker.

Hydrogel Formation: When reacted with multi-arm azide compounds, such as azide-terminated star polymers or dendrimers, Piperazine, 1,4-dipropioloyl- can act as a small-molecule cross-linker to form stable hydrogel networks.

Surface Functionalization: Surfaces functionalized with azide groups can be modified by treatment with Piperazine, 1,4-dipropioloyl-. This introduces terminal alkynes onto the surface, which are then available for further "click" reactions to attach other molecules of interest.

The resulting 1,2,3-triazole linkages are highly stable to chemical and metabolic degradation, making them excellent and durable connectors in material science applications. dovepress.com

Kinetic and Mechanistic Investigations of Novel Reactions

While the general mechanism of the CuAAC is well-established, detailed kinetic and mechanistic studies specific to Piperazine, 1,4-dipropioloyl- are not extensively documented in the public literature. Such investigations would be valuable for optimizing reaction conditions and understanding the impact of its specific structure on reactivity.

A typical kinetic study for the reaction of Piperazine, 1,4-dipropioloyl- with an azide would involve monitoring the reaction progress over time using techniques such as:

¹H NMR Spectroscopy: Following the disappearance of the characteristic alkyne proton signal and the appearance of the new triazole proton signal.

Infrared (IR) Spectroscopy: Monitoring the disappearance of the azide stretch (around 2100 cm⁻¹) and the alkyne C-H stretch (around 3300 cm⁻¹).

High-Performance Liquid Chromatography (HPLC): Quantifying the concentration of reactants and products at various time points.

Mechanistic investigations would likely confirm that the reaction proceeds through the accepted pathway for CuAAC, which involves the formation of a copper(I) acetylide intermediate from the terminal alkyne, followed by coordination with the azide and subsequent cyclization to form the triazole ring. Studies could explore the relative rates of the first and second cycloaddition reactions to determine if there is any electronic influence of the first-formed triazole ring on the reactivity of the second alkyne. researchgate.net

Polymerization Chemistry Involving Piperazine, 1,4 Dipropioloyl

Utilization as a Monomer in Polymer Synthesis

Piperazine (B1678402), 1,4-dipropioloyl- is primarily employed as a building block in the synthesis of polymers through several polymerization mechanisms. The presence of two reactive alkyne terminals allows it to act as a difunctional monomer, capable of reacting with other monomers to form long polymer chains or networks.

Step-Growth Polymerization Mechanisms

The most prominent step-growth polymerization mechanism involving Piperazine, 1,4-dipropioloyl- is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." In this reaction, the terminal alkyne groups of Piperazine, 1,4-dipropioloyl- readily react with difunctional or multifunctional azide-containing monomers. This reaction is highly efficient and regioselective, exclusively yielding 1,4-disubstituted 1,2,3-triazole linkages. The resulting polymers are known as polytriazoles.

The general scheme for the step-growth polymerization of Piperazine, 1,4-dipropioloyl- with a diazide monomer can be represented as follows:

n (HC≡C-CO-N(CH₂CH₂)₂N-CO-C≡CH) + n (N₃-R-N₃) → [-C≡C-CO-N(CH₂CH₂)₂N-CO-C(N₃)=CH-R-N₃-]n

This polymerization proceeds in a stepwise manner, where monomers react to form dimers, trimers, and larger oligomers, which in turn react with each other to form high molecular weight polymers. The reaction conditions, including the choice of catalyst, solvent, and temperature, can influence the polymerization rate and the properties of the resulting polymer. For instance, the use of a copper(I) catalyst, often generated in situ from a copper(II) salt and a reducing agent, is crucial for the success of the reaction.

Monomer 1 Monomer 2 Polymerization Type Resulting Polymer Key Characteristics
Piperazine, 1,4-dipropioloyl-Diazide compoundsStep-Growth (CuAAC)PolytriazoleHigh thermal stability, formation of heterocyclic rings in the backbone.

Chain-Growth Polymerization Mechanisms

Currently, there is a lack of substantial research in scientific literature detailing the involvement of Piperazine, 1,4-dipropioloyl- in chain-growth polymerization mechanisms. The reactivity of its alkyne groups is predominantly exploited in step-growth cycloaddition reactions.

Polymer Architecture Control through Dual Alkyne Functionality

The presence of two alkyne groups in Piperazine, 1,4-dipropioloyl- is a key feature that allows for precise control over the final polymer architecture. By selecting appropriate co-monomers and reaction conditions, it is possible to synthesize polymers with linear, cross-linked, or even more complex structures.

Linear Polymers

Linear polymers can be synthesized by reacting Piperazine, 1,4-dipropioloyl- with a difunctional co-monomer, such as a diazide. In this case, each monomer has two reactive sites, leading to the formation of long, unbranched polymer chains. The resulting linear polytriazoles often exhibit interesting properties, such as high thermal stability, due to the presence of the triazole rings in the polymer backbone. The molecular weight and polydispersity of these linear polymers can be controlled by adjusting the stoichiometry of the monomers and the reaction time.

Reactants Resulting Architecture Polymerization Conditions Typical Properties
Piperazine, 1,4-dipropioloyl- + DiazideLinearCu(I) catalyst, organic solventSoluble in organic solvents, high thermal stability.

Cross-Linked Networks and Hyperbranched Polymers

When Piperazine, 1,4-dipropioloyl- is reacted with a monomer that has a functionality greater than two (e.g., a triazide or a tetraazide), a cross-linked network is formed. In this scenario, the Piperazine, 1,4-dipropioloyl- molecules act as cross-linking agents, connecting multiple polymer chains together. This results in the formation of an insoluble and infusible three-dimensional polymer network. These cross-linked materials can find applications as thermosets, hydrogels, and coatings.

The synthesis of hydrogels from Piperazine, 1,4-dipropioloyl- often involves its reaction with multifunctional azide-terminated polymers, such as azide-functionalized polyethylene (B3416737) glycol (PEG). The resulting hydrogels can exhibit stimuli-responsive behavior and have potential applications in drug delivery and tissue engineering.

While the formation of cross-linked networks is well-established, the synthesis of well-defined hyperbranched polymers from Piperazine, 1,4-dipropioloyl- is less commonly reported. In principle, by carefully controlling the stoichiometry of A₂ (Piperazine, 1,4-dipropioloyl-) and B₃ (triazide) monomers, it is possible to generate hyperbranched structures. However, preventing gelation and controlling the degree of branching remain significant synthetic challenges.

Reactants Resulting Architecture Key Feature Potential Applications
Piperazine, 1,4-dipropioloyl- + Triazide/TetraazideCross-Linked NetworkInsoluble and infusible 3D networkThermosets, coatings, hydrogels
Piperazine, 1,4-dipropioloyl- + Azide-terminated PEGHydrogelSwellable in waterDrug delivery, tissue engineering

Based on a comprehensive review of the available scientific literature, there is currently insufficient specific information regarding the polymerization chemistry of the compound "Piperazine, 1,4-dipropioloyl-" to fulfill the detailed requirements of the requested article.

Therefore, the creation of a scientifically accurate and detailed article, complete with research findings and data tables as per the user's structured outline, is not possible at this time due to the absence of primary research on this specific chemical compound.

Applications of Piperazine, 1,4 Dipropioloyl in Materials Science

Development of Novel Polymeric Materials

No information was found regarding the use of Piperazine (B1678402), 1,4-dipropioloyl- in the development of novel polymeric materials.

Optoelectronic Materials and Devices

There is no available data on the application of Piperazine, 1,4-dipropioloyl- in optoelectronic materials and devices.

Functional Coatings and Films

Research on the use of Piperazine, 1,4-dipropioloyl- in functional coatings and films has not been identified.

Responsive Materials and Actuators

There is no information available concerning the role of Piperazine, 1,4-dipropioloyl- in the development of responsive materials and actuators.

Integration into Composite Materials

No research has been published on the integration of Piperazine, 1,4-dipropioloyl- into composite materials.

Design of Advanced Separations Media

There is no available literature on the use of Piperazine, 1,4-dipropioloyl- in the design of advanced separations media.

Role in Nanomaterials and Nanotechnology

The role of Piperazine, 1,4-dipropioloyl- in nanomaterials and nanotechnology is not documented in any available sources.

Supramolecular Chemistry and Self Assembly with Piperazine, 1,4 Dipropioloyl

Design of Supramolecular Synthons

Supramolecular synthons are structural units within molecules that can be formed and/or assembled by known or conceivable intermolecular interactions. The design of these synthons is a cornerstone of crystal engineering, allowing for the predictable assembly of molecules into desired crystalline architectures. In "Piperazine, 1,4-dipropioloyl-," the primary supramolecular synthons are dictated by the amide functionalities.

N,N'-diacylpiperazine derivatives, particularly piperazine-2,5-diones, are well-known to form robust supramolecular "tapes" or "ladders" through reciprocal amide-to-amide hydrogen bonding. acs.org This interaction forms a characteristic R2 2(8) graph-set motif, a highly predictable and stable synthon. It is therefore highly probable that "Piperazine, 1,4-dipropioloyl-" would also utilize this synthon to form one-dimensional assemblies.

Non-Covalent Interactions in Piperazine (B1678402), 1,4-dipropioloyl- Assemblies

The self-assembly of "Piperazine, 1,4-dipropioloyl-" into ordered structures is driven by a concert of non-covalent interactions. These weak forces, when acting in concert, can lead to highly stable and organized supramolecular architectures.

Hydrogen Bonding: The most significant hydrogen bonding in assemblies of "Piperazine, 1,4-dipropioloyl-" is expected to occur between the amide groups. While the piperazine nitrogen atoms are part of an amide linkage and thus not basic, the molecule as a whole is rich in hydrogen bond acceptors (the carbonyl oxygens) and potentially weak donors (the terminal alkyne C-H). In the absence of stronger donors, the terminal alkyne C-H can participate in weak hydrogen bonds with the amide carbonyl oxygen, a recurring motif in the crystal structures of terminal alkynes.

Self-Assembly into Ordered Structures (e.g., Covalent Organic Frameworks, Metal-Organic Frameworks)

The rigid structure and reactive terminal alkyne groups of "Piperazine, 1,4-dipropioloyl-" make it an excellent candidate as a building block, or linker, for the construction of highly ordered porous materials such as Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs).

Covalent Organic Frameworks (COFs): The terminal alkynes can undergo various coupling reactions, such as Glaser-Hay coupling, to form larger, covalently linked structures. diva-portal.org Multi-alkyne organic linkers are increasingly utilized in the synthesis of COFs for applications in drug delivery and other areas due to the robust and tunable nature of the resulting frameworks. cd-bioparticles.net "Piperazine, 1,4-dipropioloyl-" could serve as a linear linker, and its reaction with multitopic linkers could lead to the formation of two-dimensional or three-dimensional porous COFs.

Metal-Organic Frameworks (MOFs): The terminal alkyne groups can also be employed in the construction of MOFs. While not a traditional coordinating group for metal ions, the alkyne can be part of a larger ligand system, or it can be post-synthetically modified within a MOF to introduce new functionalities. Organic linkers are crucial in defining the structure and properties of MOFs, and the introduction of alkyne functionalities can enrich the host-guest chemistry of these materials. alfa-chemistry.comresearchgate.net

Host-Guest Chemistry with Piperazine, 1,4-dipropioloyl- as a Receptor or Guest

Host-guest chemistry involves the formation of a complex between a host molecule, which has a binding cavity, and a guest molecule that fits within it. wikipedia.org "Piperazine, 1,4-dipropioloyl-" has the potential to act as both a host and a guest in such complexes.

As a receptor (host) , two or more molecules of "Piperazine, 1,4-dipropioloyl-" could self-assemble through hydrogen bonding to form a larger macrocyclic structure with a central cavity. The inwardly pointing carbonyl oxygen atoms would create an electron-rich environment suitable for binding cationic or electron-deficient guest molecules. mdpi.com This type of host-guest assembly has been observed with other cyclic amides.

As a guest , the relatively compact and rigid structure of "Piperazine, 1,4-dipropioloyl-" would allow it to be encapsulated within larger host molecules such as cyclodextrins, calixarenes, or coordination cages. rsc.org The nature of the interactions within such a complex would depend on the specific host, but could involve hydrogen bonding, van der Waals forces, and interactions with the π-system of the alkyne groups.

Molecular Recognition Phenomena

Molecular recognition is the specific binding of a guest molecule to a complementary host molecule, driven by non-covalent interactions. wikipedia.org The well-defined arrangement of functional groups in "Piperazine, 1,4-dipropioloyl-" suggests its potential for selective molecular recognition.

The precise spatial orientation of the two propioloyl groups, constrained by the piperazine ring, creates a specific geometric and electronic profile. The carbonyl oxygens can act as specific hydrogen bond acceptor sites for complementary guest molecules. For example, a guest with two appropriately spaced hydrogen bond donors could bind selectively to "Piperazine, 1,4-dipropioloyl-." The terminal alkynes could also play a role in recognition, potentially through interactions with metal ions or through weak hydrogen bonds. The combination of these interactions could lead to the selective recognition of specific isomers or conformations of a guest molecule. This principle is utilized in chiroptical sensing, where host-guest complexation can lead to a detectable optical response. mdpi.com

Coordination Chemistry of Piperazine, 1,4 Dipropioloyl

Ligand Properties of the Propioloyl Moieties and Piperazine (B1678402) Nitrogens

Piperazine, 1,4-dipropioloyl- is a multifunctional ligand, possessing several potential coordination sites: the two nitrogen atoms of the piperazine ring, the two carbonyl oxygen atoms, and the two carbon-carbon triple bonds of the propioloyl groups.

The coordinating ability of the piperazine nitrogens is expected to be significantly diminished compared to unsubstituted piperazine. The attachment of the electron-withdrawing propioloyl groups to the nitrogen atoms induces an amide resonance effect. This delocalizes the nitrogen lone pair electrons towards the carbonyl oxygen, thereby reducing their availability for donation to a metal center. Consequently, the piperazine nitrogens in this ligand are predicted to be very weak Lewis bases and are unlikely to be primary coordination sites. In many N-acylpiperazine derivatives, the coordination chemistry is dominated by other functional groups rather than the amide nitrogen itself. mdpi.com

The propioloyl moieties (HC≡C-C=O) offer more promising coordination sites. The carbonyl oxygen atom possesses lone pairs and can act as a classic Lewis base, donating electron density to a metal ion. This is a common coordination mode for ketones and amides. The carbon-carbon triple bond (alkyne) can also interact with transition metals through π-coordination. This interaction is typically described by the Dewar-Chatt-Duncanson model, involving σ-donation from the alkyne's π-orbital to an empty metal d-orbital, and π-back-donation from a filled metal d-orbital to the alkyne's π* antibonding orbital.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with Piperazine, 1,4-dipropioloyl- would likely involve the direct reaction of the ligand with a suitable metal salt (e.g., chlorides, nitrates, perchlorates, or triflates) in an appropriate solvent. The choice of solvent would be crucial to ensure solubility of both the ligand and the metal salt. Mild heating might be employed to facilitate the reaction. The stoichiometry of the reactants would be varied to target different metal-to-ligand ratios, potentially leading to the formation of discrete molecular complexes or extended coordination polymers.

Characterization of any resulting complexes would rely on a combination of standard analytical techniques:

Infrared (IR) Spectroscopy: This would be a key technique to identify the coordinating atoms. Upon coordination of the carbonyl oxygen to a metal, a shift in the ν(C=O) stretching frequency to a lower wavenumber (typically by 20-50 cm⁻¹) is expected. Similarly, coordination of the alkyne moiety would alter the ν(C≡C) stretching frequency.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., with Zn²⁺, Cd²⁺, or main group metals), ¹H and ¹³C NMR spectroscopy would reveal changes in the chemical shifts of the ligand's protons and carbons upon coordination, providing insights into the binding mode in solution.

Elemental Analysis: Would be used to confirm the empirical formula of the synthesized complexes.

Illustrative Spectroscopic Data Comparison

Vibrational ModeExpected Frequency in Free Ligand (cm⁻¹)Expected Frequency in Metal Complex (cm⁻¹)Rationale for Shift
ν(C=O)~16501600 - 1630Weakening of C=O bond upon coordination of oxygen to metal.
ν(C≡C)~2100VariableDecrease upon π-coordination due to back-bonding into π* orbitals.
ν(C-N)~1350Shift to higher frequencyIncreased double bond character upon O-coordination.

Structural Elucidation of Coordination Compounds

The structural possibilities for coordination compounds of Piperazine, 1,4-dipropioloyl- are diverse, depending on which donor sites are utilized.

Coordination Geometry and NumberBased on the ligand's structure, several coordination modes can be postulated:

Bidentate Bridging (O,O'-coordination): The most probable coordination mode would involve the two carbonyl oxygen atoms bridging two separate metal centers. This would lead to the formation of one-dimensional chains or higher-dimensional networks (coordination polymers). The coordination number and geometry around the metal would be completed by other solvent molecules or anionic co-ligands. mdpi.com

Tetradentate Bridging (O,O', π,π'-coordination): With suitable transition metals, a more complex bridging mode could be envisioned where each propioloyl group coordinates to a metal center through both its carbonyl oxygen and its alkyne π-system.

Monodentate Coordination: Under certain conditions (e.g., a large excess of ligand), the molecule might coordinate to a metal through only one of its propioloyl groups.

The piperazine ring would likely act as a flexible spacer between the coordinating units, adopting a stable chair conformation. The distance and relative orientation of the metal centers in a bridged complex would be dictated by the geometry of this spacer.

Illustrative Coordination Geometries

Metal Ion (Example)Plausible Coordination NumberPlausible GeometryNotes
Cu(II)4, 5, or 6Square planar, Square pyramidal, OctahedralProne to Jahn-Teller distortions. Could be bridged by the ligand to form polymers.
Zn(II)4 or 6Tetrahedral, OctahedralWould coordinate to oxygen donors, likely forming a bridged structure.
Ag(I)2, 3, or 4Linear, Trigonal planar, TetrahedralKnown to coordinate well with alkynes, suggesting potential interaction with the C≡C bond.

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